L-Serine hydrochloride

Vue d'ensemble

Description

L-Serine hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of serine, an important amino acid involved in various metabolic processes. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the amino acid serine.

Protection of Functional Groups: The hydroxyl and amino groups of serine are protected using suitable protecting groups.

Hydrochloride Formation: The protected serine is then reacted with hydrochloric acid to form the hydrochloride salt.

Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes:

Batch Processing: Large quantities of serine are processed in batch reactors.

Continuous Flow Reactors: For higher efficiency, continuous flow reactors are used to maintain consistent reaction conditions.

Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

L-Serine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives.

Applications De Recherche Scientifique

L-Serine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.

Mécanisme D'action

The mechanism of action of L-Serine hydrochloride involves its interaction with enzymes and receptors in the body. It acts as a substrate for various enzymes, participating in metabolic pathways. The compound’s effects are mediated through its interaction with specific molecular targets, such as amino acid transporters and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Serine: A naturally occurring amino acid with similar structure but without the hydrochloride group.

D-Serine: The enantiomer of L-serine, used in different biochemical pathways.

Glycine: Another simple amino acid with a similar structure but lacking the hydroxyl group.

Uniqueness

L-Serine hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile compound in various chemical reactions and biological processes.

Activité Biologique

L-Serine hydrochloride is a non-essential amino acid that plays critical roles in various biological processes, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on neuroprotection, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Overview of L-Serine

L-Serine is a precursor for several important biomolecules, including neurotransmitters and nucleotides. It is synthesized from glycine and can be obtained through dietary sources or supplementation. The hydrochloride form is often used in clinical and research settings due to its stability and solubility.

Neuroprotective Effects

Mechanisms of Action:

L-Serine exhibits neuroprotective properties primarily through the activation of glycine receptors, which are crucial for inhibitory neurotransmission in the CNS. This activation promotes neuronal hyperpolarization, reducing excitability and protecting against excitotoxicity associated with conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) .

Case Studies:

- Alzheimer's Disease : A study demonstrated that L-serine treatment improved behavior and reduced neurotoxicity in mouse models of AD by promoting oligodendrocyte proliferation and remyelination .

- Amyotrophic Lateral Sclerosis : Clinical trials have shown that L-serine supplementation is safe for ALS patients, with doses ranging from 0.5 to 15 g/day leading to improvements in motor function and reductions in reactive gliosis .

Metabolic Pathways

L-Serine is involved in several metabolic pathways, including:

- Sphingolipid Biosynthesis : Essential for cell membrane integrity in neurons.

- One-Carbon Metabolism : Contributes to nucleotide synthesis, crucial for cell proliferation and repair .

Gene Expression Changes:

Research involving Saccharomyces cerevisiae revealed that excess L-serine affects the expression of over 700 genes, influencing amino acid synthesis and stress response pathways . This highlights its role as a nutrient source and its potential impact on cellular metabolism.

Anti-inflammatory Properties

L-Serine has been shown to modulate immune responses by polarizing macrophages and downregulating microglial activation. This anti-inflammatory effect is significant in neurodegenerative diseases where inflammation exacerbates neuronal damage .

Clinical Implications

Given its safety profile and biological activity, L-serine is being investigated for various therapeutic applications:

- Neurodegenerative Disorders : Its potential to enhance cognitive functions and protect against neuronal loss makes it a candidate for treating diseases like AD and ALS.

- Mental Health : Elevated serum levels of L-serine have been observed in schizophrenia patients, suggesting a possible link between serine metabolism and psychiatric conditions .

Summary of Research Findings

Propriétés

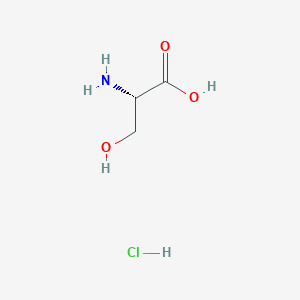

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMOVTSFWYRCOB-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481020 | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16428-75-4 | |

| Record name | L-Serine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.